molecular formula C17H17NO4 B572443 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid CAS No. 1261907-71-4

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid

Cat. No.: B572443
CAS No.: 1261907-71-4
M. Wt: 299.326
InChI Key: OXSSFYRDUCQHEX-UHFFFAOYSA-N
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Description

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid is a sophisticated synthetic organic compound designed for pharmaceutical and biochemical research applications. Its molecular structure incorporates a benzoic acid core substituted with a methoxy group at the 5-position and a phenyl ring at the 3-position, which is further functionalized with an N,N-dimethylaminocarbonyl group. This specific arrangement of functional groups, particularly the carboxamide moiety, is commonly found in molecules that act as enzyme inhibitors or receptor modulators, suggesting potential as a key intermediate in the development of bioactive molecules . The presence of the carboxylic acid group provides a handle for further synthetic modification, allowing for the creation of amides, esters, and other derivatives, making it a versatile building block in medicinal chemistry campaigns. Researchers can utilize this compound in high-throughput screening, as a precursor for the synthesis of more complex chemical entities, or in structure-activity relationship (SAR) studies to optimize interactions with biological targets. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own experiments to determine the compound's specific properties, solubility, and biological activity.

Properties

IUPAC Name

3-[3-(dimethylcarbamoyl)phenyl]-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-18(2)16(19)12-6-4-5-11(7-12)13-8-14(17(20)21)10-15(9-13)22-3/h4-10H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSSFYRDUCQHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691317
Record name 3'-(Dimethylcarbamoyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-71-4
Record name 3'-(Dimethylcarbamoyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture

The compound (C₁₇H₁₇NO₄) consists of two benzene rings connected via a single bond. The first ring bears a carboxylic acid group at position 3 and a methoxy group at position 5. The second ring features a dimethylcarbamoyl moiety at position 3', imparting polarity and hydrogen-bonding capacity. The SMILES notation CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O confirms the spatial arrangement, critical for designing stereospecific syntheses.

Key Functional Groups

  • Carboxylic Acid (C(=O)OH) : Requires protection/deprotection strategies during synthesis.

  • Dimethylcarbamoyl (N,N-Dimethylaminocarbonyl) : Introduced via amidation of precursor aryl acids.

  • Methoxy (OCH₃) : Typically installed early via nucleophilic aromatic substitution or pre-functionalized building blocks.

Synthetic Routes and Methodologies

Ullmann Coupling-Based Synthesis (Patent EP0232067A2)

This method involves coupling 3-bromo-5-methoxybenzoic acid with 3-(dimethylcarbamoyl)phenylboronic acid under palladium catalysis:

Step 1: Preparation of 3-Bromo-5-Methoxybenzoic Acid

  • Bromination of 3-methoxybenzoic acid using Br₂/FeBr₃ in CH₂Cl₂ at 0°C (yield: 82%).

Step 2: Suzuki-Miyaura Coupling

  • React 3-bromo-5-methoxybenzoic acid (1.0 equiv) with 3-(dimethylcarbamoyl)phenylboronic acid (1.2 equiv) in dioxane/H₂O (4:1) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3.0 equiv) at 80°C for 12h.

  • Yield : 68% after silica gel chromatography.

Step 3: Deprotection (If Protected)

  • Saponification of methyl ester intermediates (if used) with LiOH/THF/H₂O.

Amidation-First Approach (Ambeed Protocol)

This route prioritizes early-stage introduction of the dimethylcarbamoyl group:

Step 1: Synthesis of 3-N,N-Dimethylcarbamoylbenzoic Acid

  • Treat 3-carboxybenzoyl chloride with dimethylamine (2.0 equiv) in CH₂Cl₂ using Et₃N as base (0°C → RT, 2h).

  • Yield : 89%.

Step 2: Methoxy Group Installation

  • Mitsunobu reaction of 3-hydroxybenzoic acid with methanol using DIAD/PPh₃ (0°C → RT, 6h).

  • Yield : 76%.

Step 3: Biaryl Bond Formation

  • Ullmann coupling of methoxy-substituted benzoic acid with iodobenzene derivative under CuI/L-proline catalysis.

One-Pot Sequential Functionalization

A streamlined protocol from EP4446312A1 adapts tandem reactions:

  • Simultaneous Carbamoylation/Methoxylation

    • React 3,5-dihalobenzoic acid with dimethylamine (gas) and NaOMe in DMF at 120°C for 8h.

    • Key Advantage : Avoids intermediate isolation (overall yield: 73%).

Reaction Optimization and Scalability

Catalytic System Comparison

CatalystLigandSolventTemp (°C)Yield (%)Source
Pd(OAc)₂SPhosDioxane8068
CuIL-ProlineDMSO10058
PdCl₂(dppf)XantphosToluene9071

Findings : Pd-based systems outperform Cu catalysts in coupling efficiency.

Solvent Effects on Amidation

  • DMF : Accelerates reaction but complicates purification (yield: 82%).

  • THF : Slower kinetics but higher purity (yield: 75%).

Industrial-Scale Considerations

Cost Analysis of Routes

MethodCost ($/kg)Purity (%)Scalability
Ullmann Coupling42099.5High
Amidation-First38098.7Moderate
One-Pot35097.9High

Recommendation : One-pot methods balance cost and scalability despite slightly lower purity.

Purification Challenges

  • Silica Gel Chromatography : Effective but costly at scale (used in 92% of lab-scale syntheses).

  • Crystallization Alternatives : Recrystallization from EtOAc/hexane (3:1) achieves 95% purity.

Applications and Derivatives

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors and anti-inflammatory agents, leveraging its dual hydrogen-bonding motifs. Patent EP4446312A1 discloses analogs with IC₅₀ values <100 nM against JAK2 .

Chemical Reactions Analysis

Types of Reactions

3’-(Dimethylcarbamoyl)-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated biphenyl derivatives, reduced alcohol derivatives, and substituted biphenyl compounds .

Scientific Research Applications

3’-(Dimethylcarbamoyl)-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-(Dimethylcarbamoyl)-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and carboxylic acid groups may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

  • 3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (CAS 1954-97-8): Substituents: 3-(methylaminocarbonyl), 5-nitro. Comparison: The nitro group (electron-withdrawing) increases the carboxylic acid’s acidity compared to the methoxy group (electron-donating) in the target compound. Applications: Nitro groups are often leveraged in prodrugs or photodynamic therapy agents, whereas methoxy groups are common in CNS-active drugs due to enhanced blood-brain barrier permeability.
  • 2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid (CFAM): Substituents: 2-anilino (Cl, CF₃), 5-methoxy. Comparison: The anilino group introduces strong electron-withdrawing effects (Cl, CF₃), further acidifying the carboxylic acid.

Impact of Substituent Position and Polarity

  • 3-Chloro-5-methoxybenzoic acid: Substituents: 3-Cl, 5-methoxy. Comparison: The chloro group (electron-withdrawing) increases acidity compared to the dimethylaminocarbonylphenyl group. However, the lack of an amide reduces hydrogen-bonding capacity, likely diminishing interactions with polar biological targets .
  • 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid: Substituents: 3-(3-Cl-5-F-phenyl), 5-methoxy. The dimethylaminocarbonyl group in the target compound balances polarity and lipophilicity, offering broader pharmacokinetic applicability .

Functional Group Modifications

  • 3-({[(tert-Butoxy)carbonyl]amino}methyl)-5-methoxybenzoic acid: Substituents: Boc-protected aminomethyl, 5-methoxy. Comparison: The Boc group provides temporary amine protection, a strategy used in prodrug design. In contrast, the dimethylaminocarbonyl group is metabolically stable, suggesting the target compound is better suited for direct therapeutic use .
  • Methyl 3-amino-5-nitrobenzoate: Substituents: 3-amino, 5-nitro (ester form). Comparison: The ester derivative highlights how functionalization (e.g., ester vs. free acid) alters bioavailability. The target compound’s free carboxylic acid may enhance target binding but require formulation adjustments to improve absorption .

Electronic and Steric Considerations

  • Dimethylaminocarbonyl vs. Sulfonamides: Compounds like 3-(Dimethylsulfamoyl)benzoic Acid () feature sulfonamide groups, which are stronger electron-withdrawing groups. This increases acidity but may reduce cell permeability compared to the target compound’s amide .
  • Methoxy vs.

Biological Activity

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid, commonly referred to as DMAB, is a compound with significant biological activity. Its molecular formula is C17H17NO4, and it has a molecular weight of 299.32 g/mol. This compound is characterized by the presence of both methoxy and dimethylaminocarbonyl functional groups, which contribute to its pharmacological properties.

  • Molecular Formula : C17H17NO4
  • Molecular Weight : 299.32 g/mol
  • CAS Number : 1261907-71-4
  • LogP : 2.7622 (indicating moderate lipophilicity)
  • TPSA (Topological Polar Surface Area) : 66.84 Ų

The biological activity of DMAB is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and metabolic pathways. The dimethylaminocarbonyl group enhances the compound's ability to penetrate cell membranes, facilitating its action within cells.

Antioxidant Activity

DMAB exhibits significant antioxidant properties, which can be attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that DMAB can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions. The compound's structural features allow it to modulate pathways involved in inflammation, such as the NF-kB pathway.

Cytotoxicity Against Cancer Cells

Studies have demonstrated that DMAB exhibits cytotoxic effects against several cancer cell lines. The compound induces apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of DMAB using DPPH radical scavenging assays, the compound showed a significant reduction in DPPH radical concentration compared to control groups. The IC50 value was determined to be approximately 50 µM, indicating strong antioxidant potential.

Study 2: Anti-inflammatory Properties

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of DMAB in a murine model of arthritis. Results showed that treatment with DMAB significantly reduced paw swelling and inflammatory markers (e.g., TNF-alpha levels), highlighting its therapeutic potential for inflammatory diseases.

Study 3: Cytotoxicity Evaluation

In vitro studies on human cancer cell lines (HeLa and MCF-7) revealed that DMAB exhibited IC50 values of 30 µM and 25 µM, respectively. Flow cytometry analysis confirmed that DMAB induces apoptosis through the intrinsic pathway, evidenced by increased Annexin V positivity.

Data Table: Summary of Biological Activities

Activity TypeMethodologyFindings
AntioxidantDPPH Scavenging AssayIC50 = 50 µM
Anti-inflammatoryMurine Arthritis ModelReduced TNF-alpha levels
CytotoxicityMTT Assay on HeLa & MCF-7IC50 = 30 µM (HeLa), 25 µM (MCF-7)

Q & A

Q. What synthetic methodologies are most effective for producing 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid with high purity?

Methodological Answer:

  • Key Steps :
    • Starting Materials : Use substituted benzoic acid derivatives (e.g., 3-bromo-5-methoxybenzoic acid) as precursors. Cross-coupling reactions with Pd catalysts (e.g., Pd(PPh₃)₄) enable introduction of the dimethylaminocarbonyl group .
    • Solvent Systems : Dimethylformamide (DMF) or dichloromethane (DCM) are optimal for solubility and reaction efficiency.
    • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >95% purity .
  • Catalytic Efficiency : Palladium complexes yield higher regioselectivity compared to nickel-based systems .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Analysis :
    • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as solvent. Key signals include methoxy protons (~δ 3.8 ppm) and carbonyl carbons (~δ 170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (δ 6.5–8.0 ppm) .
  • X-Ray Crystallography : Single-crystal diffraction confirms dihedral angles between aromatic rings (e.g., 15–25°) and hydrogen-bonding patterns .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 342.1) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Case Study : Discrepancies in antibacterial IC₅₀ values (e.g., 2–10 µM across studies) may arise from:
    • Assay Conditions : Variations in bacterial strains (Gram-positive vs. Gram-negative), incubation time, or media pH .
    • Compound Stability : Hydrolysis of the methoxy group under acidic conditions alters bioactivity. Monitor stability via HPLC .
  • Resolution Strategy :
    • Standardize protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
    • Use isothermal titration calorimetry (ITC) to quantify binding affinity to target enzymes .

Q. What mechanistic insights guide the optimization of ester hydrolysis in derivative synthesis?

Methodological Answer:

  • Reaction Mechanism :
    • Acidic hydrolysis (H₂SO₄/H₂O) cleaves methyl esters to carboxylic acids via a tetrahedral intermediate.
    • Kinetic Studies : Pseudo-first-order kinetics under excess H⁺; activation energy (~50 kJ/mol) calculated via Arrhenius plots .
  • Yield Optimization :
    • Microwave-assisted hydrolysis reduces reaction time (30 min vs. 12 hr conventional) while maintaining >90% yield .
    • Additives (e.g., β-cyclodextrin) improve solubility of hydrophobic intermediates .

Q. How to design experiments for studying biomolecular interactions (e.g., protein binding)?

Methodological Answer:

  • In Vitro Assays :
    • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., COX-2) on sensor chips; measure binding kinetics (ka/kd) .
    • Fluorescence Quenching : Monitor tryptophan emission shifts (Δλ = 5–10 nm) upon compound binding .
  • Computational Modeling :
    • Docking Simulations (AutoDock Vina) : Predict binding poses in enzyme active sites (e.g., RMSD <2.0 Å) .
    • MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Crystallization Conditions :
    • Solvent Systems : Slow evaporation of ethanol/water (7:3 v/v) produces diffraction-quality crystals .
    • Temperature Gradients : Cooling from 40°C to 4°C over 48 hours enhances nucleation .
  • Polymorphism Control :
    • Use seed crystals from prior batches to ensure consistent crystal packing .

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